molecular formula C19H19NO2S B5092598 3-benzylsulfanyl-1-(2,4-dimethylphenyl)pyrrolidine-2,5-dione

3-benzylsulfanyl-1-(2,4-dimethylphenyl)pyrrolidine-2,5-dione

Cat. No.: B5092598
M. Wt: 325.4 g/mol
InChI Key: VFPQJDRTFHPNDM-UHFFFAOYSA-N
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Description

3-benzylsulfanyl-1-(2,4-dimethylphenyl)pyrrolidine-2,5-dione: is a heterocyclic compound that features a pyrrolidine-2,5-dione core structure. This compound is of interest due to its potential biological activities and its structural uniqueness, which includes a benzylsulfanyl group and a 2,4-dimethylphenyl substituent.

Properties

IUPAC Name

3-benzylsulfanyl-1-(2,4-dimethylphenyl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO2S/c1-13-8-9-16(14(2)10-13)20-18(21)11-17(19(20)22)23-12-15-6-4-3-5-7-15/h3-10,17H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFPQJDRTFHPNDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=O)CC(C2=O)SCC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-benzylsulfanyl-1-(2,4-dimethylphenyl)pyrrolidine-2,5-dione typically involves the following steps:

    Formation of the Pyrrolidine-2,5-dione Core: This can be achieved through the reaction of succinimide with appropriate amines under controlled conditions.

    Introduction of the Benzylsulfanyl Group: This step involves the nucleophilic substitution of a benzylthiol onto the pyrrolidine-2,5-dione core.

    Attachment of the 2,4-Dimethylphenyl Group: This can be done via Friedel-Crafts acylation or alkylation reactions.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The benzylsulfanyl group can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The pyrrolidine-2,5-dione core can be reduced to form pyrrolidine derivatives.

    Substitution: The benzylsulfanyl group can be substituted with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Pyrrolidine derivatives.

    Substitution: Various substituted pyrrolidine-2,5-dione derivatives.

Scientific Research Applications

Chemistry: This compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Due to its structural features, it may exhibit biological activities such as enzyme inhibition or receptor modulation, making it a candidate for drug discovery.

Medicine: Potential applications in the treatment of diseases due to its possible bioactivity. Research may focus on its effects on specific biological pathways or targets.

Industry: It can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The exact mechanism of action of 3-benzylsulfanyl-1-(2,4-dimethylphenyl)pyrrolidine-2,5-dione would depend on its specific biological target. Generally, it may interact with enzymes or receptors, altering their activity. The benzylsulfanyl group could play a role in binding to the target, while the pyrrolidine-2,5-dione core may be involved in the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

  • 1-(4-methylphenyl)-3-(2-phenylethylamino)pyrrolidine-2,5-dione
  • 3-(phenylamino)-1-(p-tolyl)pyrrolidine-2,5-dione
  • 1-(3,4-dimethylphenyl)-3-(2-pyrimidinylthio)pyrrolidine-2,5-dione

Uniqueness: 3-benzylsulfanyl-1-(2,4-dimethylphenyl)pyrrolidine-2,5-dione is unique due to the presence of both a benzylsulfanyl group and a 2,4-dimethylphenyl group. These substituents may confer distinct biological activities and chemical properties compared to other pyrrolidine-2,5-dione derivatives.

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